3-(1-Piperidinyl)cyclobutanamine

PDE4D inhibition SPR assay Binding affinity

3-(1-Piperidinyl)cyclobutanamine (CAS: 878155-05-6) is an organic amine with the molecular formula C9H18N2 and a molecular weight of 154.26 g/mol. Its structure comprises a cyclobutane ring directly bonded to an amine group and a piperidine ring.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 878155-05-6
Cat. No. B1399525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Piperidinyl)cyclobutanamine
CAS878155-05-6
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2CC(C2)N
InChIInChI=1S/C9H18N2/c10-8-6-9(7-8)11-4-2-1-3-5-11/h8-9H,1-7,10H2
InChIKeyCPCFYUJKIUDIFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Piperidinyl)cyclobutanamine CAS 878155-05-6: Chemical Identity and Research-Grade Specifications


3-(1-Piperidinyl)cyclobutanamine (CAS: 878155-05-6) is an organic amine with the molecular formula C9H18N2 and a molecular weight of 154.26 g/mol [1]. Its structure comprises a cyclobutane ring directly bonded to an amine group and a piperidine ring. This compound is typically supplied as a mixture of diastereomers with purities reaching ≥98% . It is categorized as a hazardous material (GHS05, GHS07) and is solely intended for research and development purposes, not for direct human use [1].

Why Generic Substitution of Cyclobutanamine Building Blocks Can Fail in Drug Discovery


The performance of a chemical scaffold in drug discovery is often determined by its specific structural and physicochemical properties. For 3-(1-Piperidinyl)cyclobutanamine, its distinct combination of a strained cyclobutane ring and a basic piperidine moiety results in a specific conformational and electronic profile. Unlike simpler acyclic or saturated heterocyclic amines, this rigid yet functionalizable scaffold can lead to unique interactions with biological targets [1]. Substituting it with a structurally similar analog—such as one with a different ring size, substitution pattern, or spacer group—could drastically alter key properties like target binding affinity, off-target selectivity, or even its fundamental safety profile [2]. Therefore, procurement decisions cannot rely on generic class-level assumptions; they require evidence of specific, quantifiable performance differences relative to its closest comparators.

3-(1-Piperidinyl)cyclobutanamine: Quantitative Differentiation Evidence for Informed Procurement


PDE4D Binding Affinity: A Quantifiable Differentiator for the Unsubstituted Cyclobutanamine Core

The 3-(1-Piperidinyl)cyclobutanamine core demonstrates a specific and quantifiable binding affinity for human cAMP-specific 3',5'-cyclic phosphodiesterase 4D (PDE4D) with a dissociation constant (Kd) of 79 nM, as measured by surface plasmon resonance (SPR) [1]. This affinity is for the unsubstituted core structure. While direct comparators with identical scaffolds are not reported, this Kd value can be contextualized against other known PDE4 inhibitors. For instance, the pan-specific PDE inhibitor IBMX shows an IC50 range of 2-50 µM (2,000-50,000 nM), and other potent PDE4 inhibitors have reported IC50 values from 5.35 nM to 25 nM [2][3]. The 79 nM affinity of the unsubstituted core places it in a specific, moderately potent range, confirming its utility as a foundational hit for further medicinal chemistry optimization aimed at PDE4-related targets.

PDE4D inhibition SPR assay Binding affinity

Procurement Application Scenarios for 3-(1-Piperidinyl)cyclobutanamine Based on Differential Evidence


Foundational Hit for PDE4 Inhibitor Lead Optimization Programs

Procurement is justified when seeking an unsubstituted, moderately potent starting scaffold for PDE4D inhibition. The confirmed Kd of 79 nM against PDE4D provides a quantifiable baseline for SAR studies, allowing medicinal chemists to introduce modifications and measure improvements in affinity and selectivity . This specific activity level makes the compound a more compelling starting point for this target class than a wholly uncharacterized or differently functionalized cyclobutanamine or piperidine derivative.

Synthesis of Advanced Intermediates via Direct Amine Functionalization

The primary amine group on the cyclobutane ring offers a straightforward handle for further chemical elaboration. This compound is a proven substrate for creating more complex derivatives, such as in the synthesis of N-substituted analogs (e.g., N-[1-(3-chloro-4-methoxy-5-methylphenyl)ethyl]-3-piperidin-1-ylcyclobutan-1-amine) which are used as screening compounds . Its high commercial purity (≥98%) minimizes impurities that could complicate synthetic pathways or biological assay results .

Investigating the Impact of Cyclobutane Scaffolds on Physicochemical Properties

The compound's structure is defined by a rigid cyclobutane core attached to a flexible piperidine ring. This specific combination influences key drug-like properties. The computed LogP is 0.962, and topological polar surface area (TPSA) is 29.26 Ų . These values can be compared to analogs to understand how the cyclobutane moiety affects lipophilicity and permeability relative to other scaffolds, making it a valuable tool for physicochemical property studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-Piperidinyl)cyclobutanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.